molecular formula C20H22ClN3O B6007119 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol

2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B6007119
M. Wt: 355.9 g/mol
InChI Key: WMGAHAOMVSWLES-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol, also known as ACPP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. ACPP belongs to the class of phenols and is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is not fully understood, but it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has also been shown to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has several advantages for lab experiments, including its stability and solubility in water. However, one limitation is that it is relatively expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol and its interactions with biological targets.

Synthesis Methods

The synthesis of 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol involves multiple steps, including the reaction of 4-(4-chlorophenyl)-1-piperazine with formaldehyde and allyl bromide, followed by the reaction with 2-hydroxybenzaldehyde. The resulting product is then purified through column chromatography to obtain pure 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol.

Scientific Research Applications

2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c1-2-4-16-5-3-6-17(20(16)25)15-22-24-13-11-23(12-14-24)19-9-7-18(21)8-10-19/h2-3,5-10,15,25H,1,4,11-14H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGAHAOMVSWLES-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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